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molecular formula C12H17N3 B8463389 1-Methyl-4-(5-vinylpyridin-2-yl)piperazine

1-Methyl-4-(5-vinylpyridin-2-yl)piperazine

Cat. No. B8463389
M. Wt: 203.28 g/mol
InChI Key: QGOJWFGOFIBNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481533B2

Procedure details

A sealed, degassed mixture of powdered KOH (123 mg, 2.2 mmol) and 1,2-dibromoethane (0.05 mL, 0.6 mmol) in anh THF (2 mL) under Ar was heated under microwave irradiation at 95° C. for 70 min. The reaction mixture was then cooled to rt and treated with Pd(OAc)2 (5.0 mg, 0.022 mmol), PPh3 (11.5 mg, 0.044 mmol), 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (120 mg, 0.39 mmol) and degassed MeOH (2 mL). The sealed reaction mixture was heated again under microwave irradiation at 95° C. for 60 min. The crude mixture was concentrated under reduced pressure and purified by prepTLC (SiO2 10% MeOH/DCM) to provide the title compound a colorless gum (0.18 g, quantitative): 1H NMR (400 MHz, CD3OD) δ ppm 8.07 (d, J=2.26 Hz, 1H), 7.73 (dd, J=8.91, 2.38 Hz, 1H), 6.82 (d, J=9.03 Hz, 1H), 6.62 (dd, J=17.82, 11.04 Hz, 1H), 5.63 (d, 1H), 5.12 (d, J=10.79 Hz, 4H), 3.52-3.66 (m, 4H), 2.50-2.61 (m, 4H), 2.35 (s, 3H); MS ESI 204.0 [M+H]+, calcd for [C12H17N3+H]+ 204.3.
Name
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 mg
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br[CH2:4][CH2:5]Br.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:26][N:27]1[CH2:32][CH2:31][N:30]([C:33]2[CH:38]=[CH:37][C:36](B3OC(C)(C)C(C)(C)O3)=[CH:35][N:34]=2)[CH2:29][CH2:28]1>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:26][N:27]1[CH2:28][CH2:29][N:30]([C:33]2[CH:38]=[CH:37][C:36]([CH:4]=[CH2:5])=[CH:35][N:34]=2)[CH2:31][CH2:32]1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.05 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.5 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
120 mg
Type
reactant
Smiles
CN1CCN(CC1)C1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
5 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sealed, degassed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to rt
CUSTOM
Type
CUSTOM
Details
degassed MeOH (2 mL)
CUSTOM
Type
CUSTOM
Details
The sealed reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated again under microwave irradiation at 95° C. for 60 min
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by prepTLC (SiO2 10% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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